molecular formula C12H11N5O2S B3006354 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate CAS No. 1052546-83-4

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate

Cat. No.: B3006354
CAS No.: 1052546-83-4
M. Wt: 289.31
InChI Key: JEYIJWFJDFMHHK-OAZHBLANSA-N
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Description

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

1. Structural and Crystallographic Studies

  • The compound's structural features have been explored through crystallographic studies. For example, a related compound, Bis{3-amino-1-carbamothioyl-5-[(2-{[(5-methyl-1H-imidazol-3-ium-4-yl)methyl]sulfanyl}ethyl)amino]-1H-1,2,4-triazol-4-ium} hexachloridobismuthate(III) nitrate dihydrate, demonstrates intricate molecular interactions and crystal network formations, offering insights into the structural dynamics of similar compounds (Hossain, 2013).

2. Synthesis and Characterization

  • Research on the synthesis and characterization of compounds structurally similar to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate contributes to understanding their chemical properties. For instance, the synthesis of related triazole derivatives with pyridine and thiazolidinone heterocycles has been documented, demonstrating the versatility and reactivity of these compounds in various chemical contexts (Sain et al., 2009).

3. Potential Biological Activities

  • Studies have focused on the biological activities of compounds similar to this compound. This includes the evaluation of antimicrobial properties, as seen in the synthesis of new thiazolidin-4-one derivatives potentially functioning as antimicrobial agents (Baviskar et al., 2013).

4. Electronic and Optical Properties

  • The electronic and optical properties of imidazolidin derivatives, which share structural similarities with the compound , have been studied. These investigations reveal insights into their semiconducting material properties and charge transport behaviors, highlighting their potential applications in electronic materials (Irfan et al., 2016).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

(5E)-2-sulfanylidene-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazolidin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS.H2O/c18-11-10(15-12(19)16-11)5-8-1-3-9(4-2-8)17-7-13-6-14-17;/h1-7H,(H2,15,16,18,19);1H2/b10-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIJWFJDFMHHK-OAZHBLANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)N3C=NC=N3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)N3C=NC=N3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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